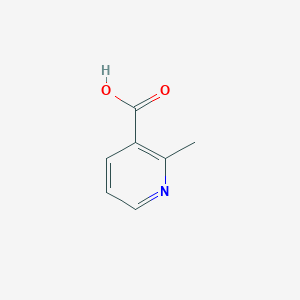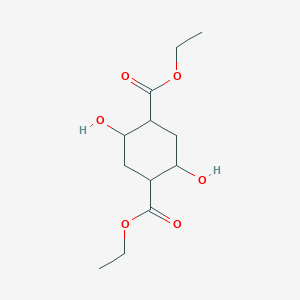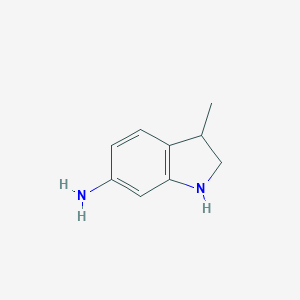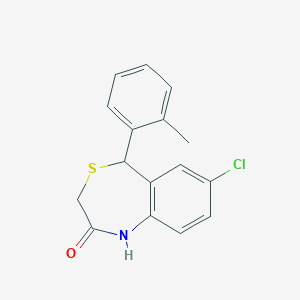
4-メチルピペリジン
概要
説明
4-Methylpiperidine is an organic compound with the molecular formula C₆H₁₃N. It is a derivative of piperidine, characterized by the presence of a methyl group attached to the fourth carbon atom in the piperidine ring. This compound is a colorless liquid with a pungent odor and is commonly used as a building block in organic synthesis.
科学的研究の応用
4-Methylpiperidine has a wide range of applications in scientific research:
作用機序
Target of Action
4-Methylpiperidine, also known as γ-Pipecoline or 4-Pipecoline , is primarily used in the field of peptide synthesis . Its main target is the Fmoc (Fluorenylmethyloxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the alpha-amino group of amino acids .
Mode of Action
4-Methylpiperidine acts as a deprotecting reagent, interacting with the Fmoc group to remove it and expose the alpha-amino group of the amino acid . This process is crucial in SPPS, as it allows for the coupling of the next amino acid in the peptide sequence .
Biochemical Pathways
The primary biochemical pathway that 4-Methylpiperidine is involved in is peptide synthesis . In this process, 4-Methylpiperidine plays a key role in the removal of the Fmoc protecting group, enabling the formation of peptide bonds between amino acids .
Result of Action
The action of 4-Methylpiperidine results in the successful synthesis of peptides, including those with bioactive properties . By removing the Fmoc protecting group, 4-Methylpiperidine enables the formation of peptide bonds, leading to the creation of peptides with various biological activities .
Action Environment
The efficacy and stability of 4-Methylpiperidine are influenced by various environmental factors, such as temperature, pH, and solvent conditions. These factors are carefully controlled during peptide synthesis to ensure optimal performance of the reagent . .
生化学分析
Biochemical Properties
4-Methylpiperidine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds such as dimethyl bis(4-methylpiperidine-dithiocarbamato-S,S′)-tin(IV), (E)-4-(4′-methylpiperidino-N-alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of (E)-chalcone . The nature of these interactions involves the formation of covalent bonds between 4-Methylpiperidine and other molecules, leading to the creation of new compounds.
Cellular Effects
The effects of 4-Methylpiperidine on cells and cellular processes are primarily observed during its use in peptide synthesis. It aids in the removal of the Fmoc group from amino acids, a crucial step in solid-phase peptide synthesis . This process influences cell function by enabling the production of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Methylpiperidine exerts its effects through its interactions with other molecules. In the context of peptide synthesis, it acts as a deprotecting reagent, removing the Fmoc group from amino acids . This process involves a binding interaction between 4-Methylpiperidine and the Fmoc group, leading to its removal and enabling the continuation of peptide synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpiperidine can change over time. For instance, during peptide synthesis, the efficiency of Fmoc removal was found to be complete (>99%) using 2.5% 4-Methylpiperidine . This suggests that 4-Methylpiperidine maintains its activity over time, contributing to its stability and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
4-Methylpiperidine is involved in various metabolic pathways during the synthesis of bioactive compounds
準備方法
Synthetic Routes and Reaction Conditions
4-Methylpiperidine can be synthesized through several methods. One common synthetic route involves the hydrogenation of 4-methylpyridine. This reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, 4-Methylpiperidine is produced by the catalytic hydrogenation of 4-methylpyridine. The process involves the use of a hydrogenation reactor where 4-methylpyridine is exposed to hydrogen gas in the presence of a suitable catalyst, such as palladium or nickel, at high temperatures and pressures. The resulting product is then purified through distillation to obtain pure 4-Methylpiperidine .
化学反応の分析
Types of Reactions
4-Methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it can displace other functional groups in organic molecules.
Oxidation: It can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: The major products are substituted piperidines, where the methyl group remains intact.
Oxidation: The primary product is the N-oxide derivative of 4-Methylpiperidine.
Reduction: The major products are reduced forms of 4-Methylpiperidine, depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound of 4-Methylpiperidine, characterized by the absence of the methyl group on the piperidine ring.
2-Methylpiperidine: A structural isomer with the methyl group attached to the second carbon atom in the piperidine ring.
N-Methylpiperidine: A derivative where the methyl group is attached to the nitrogen atom in the piperidine ring.
Uniqueness of 4-Methylpiperidine
4-Methylpiperidine is unique due to the specific positioning of the methyl group on the fourth carbon atom of the piperidine ring. This structural feature imparts distinct chemical properties and reactivity compared to its isomers and other derivatives. Its ability to act as a nucleophile in various organic reactions and its applications in synthesizing bioactive compounds highlight its significance in scientific research and industrial applications .
特性
IUPAC Name |
4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOFELREXGAFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060820 | |
| Record name | Piperidine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | 4-Methylpiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11183 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
626-58-4 | |
| Record name | 4-Methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV6HN6HDP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
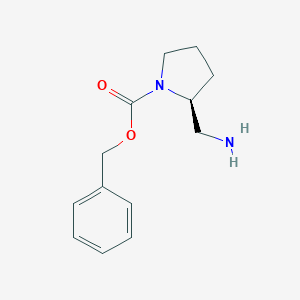

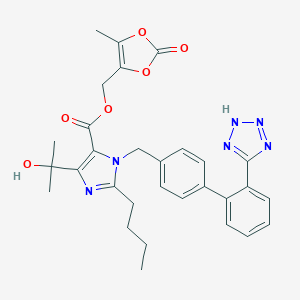
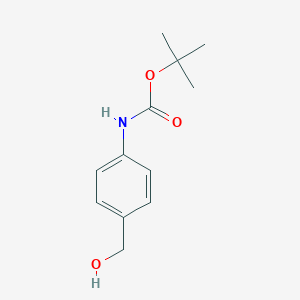
![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)


